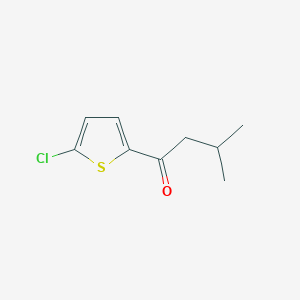
2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EMBOC or EMBOC-4, and it belongs to the family of oxazole derivatives. EMBOC-4 has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Fluorescent Staining
Compounds similar to the one mentioned often find applications in the study of DNA interactions. For example, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, are used as fluorescent DNA stains in cell biology for chromosome and nuclear staining. This application is crucial for the analysis of nuclear DNA content values and the study of plant chromosomes, providing a foundation for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial and Environmental Behavior
Parabens, which share some structural resemblance to the mentioned compound through their ester and aromatic components, are extensively studied for their antimicrobial properties and environmental behavior. These studies focus on their occurrence, fate, and behavior in aquatic environments, revealing how they persist in surface water and sediments due to widespread use in consumer products (Haman et al., 2015).
Antipsychotic and Neurological Applications
Piperazine derivatives, as part of the compound's structure, are significant in the development of treatments for depression, psychosis, and anxiety. These derivatives undergo extensive metabolism and have shown a variety of effects on serotonin and other neurotransmitter receptors, highlighting their importance in pharmacology and the potential for designing drugs targeting the central nervous system (Caccia, 2007).
Synthetic Approaches and Chemical Utilities
The synthetic utilities of related structural motifs such as benzimidazoles and oxazoles are extensively researched. These studies outline methodologies for their synthesis and potential applications in creating compounds with varied biological activities. Such research underpins the development of new drugs and therapeutic agents by exploring different synthetic routes and chemical reactions (Ibrahim, 2011).
CO2 Capture and Environmental Applications
Nitrogen-doped porous polymers, including those related to the azole and oxazole functionalities, are investigated for their ability to capture CO2, addressing global challenges related to greenhouse gas emissions. These studies highlight the synthesis, structural tunability, and the adsorption capacity of these materials, underscoring their potential in environmental applications and sustainable technologies (Mukhtar et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-30-20-9-7-18(8-10-20)22-26-21(16-25)24(31-22)28-13-11-27(12-14-28)23(29)19-6-4-5-17(2)15-19/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULXHIYIABSKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)

![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)



![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)